molecular formula C16H17NO3S B4395787 2-(benzenesulfonyl)-N-(2,3-dimethylphenyl)acetamide

2-(benzenesulfonyl)-N-(2,3-dimethylphenyl)acetamide

Cat. No.: B4395787
M. Wt: 303.4 g/mol
InChI Key: PARFXYHTTFIZRU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(benzenesulfonyl)-N-(2,3-dimethylphenyl)acetamide: is an organic compound that belongs to the class of sulfonamides This compound is characterized by the presence of a sulfonyl group attached to an acetamide moiety, which is further substituted with a 2,3-dimethylphenyl group

Properties

IUPAC Name

2-(benzenesulfonyl)-N-(2,3-dimethylphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO3S/c1-12-7-6-10-15(13(12)2)17-16(18)11-21(19,20)14-8-4-3-5-9-14/h3-10H,11H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PARFXYHTTFIZRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)CS(=O)(=O)C2=CC=CC=C2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(benzenesulfonyl)-N-(2,3-dimethylphenyl)acetamide typically involves the reaction of 2,3-dimethylaniline with phenylsulfonyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate sulfonamide, which is then acylated with acetic anhydride to yield the final product. The reaction conditions generally require a solvent such as dichloromethane and are carried out at room temperature.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The use of automated systems allows for precise control over reaction parameters, leading to a more efficient and scalable process.

Chemical Reactions Analysis

Types of Reactions: 2-(benzenesulfonyl)-N-(2,3-dimethylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of the sulfonyl group can be achieved using reducing agents like lithium aluminum hydride, leading to the formation of the corresponding amine.

    Substitution: The acetamide moiety can undergo nucleophilic substitution reactions with reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane at low temperatures.

    Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous ether or tetrahydrofuran.

    Substitution: Alkyl halides, acyl chlorides; reactions are conducted in the presence of a base such as sodium hydride or potassium carbonate.

Major Products:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: N-substituted acetamides.

Scientific Research Applications

2-(benzenesulfonyl)-N-(2,3-dimethylphenyl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of proteases.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-(benzenesulfonyl)-N-(2,3-dimethylphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group is known to form strong interactions with amino acid residues in the active site of enzymes, leading to inhibition of enzyme activity. This interaction can disrupt normal cellular processes, resulting in the compound’s observed biological effects.

Comparison with Similar Compounds

  • N-(2,3-dimethylphenyl)-2-(methylsulfonyl)acetamide
  • N-(2,3-dimethylphenyl)-2-(ethylsulfonyl)acetamide
  • N-(2,3-dimethylphenyl)-2-(propylsulfonyl)acetamide

Comparison: 2-(benzenesulfonyl)-N-(2,3-dimethylphenyl)acetamide is unique due to the presence of the phenylsulfonyl group, which imparts distinct chemical and biological properties. Compared to its analogs with smaller alkyl sulfonyl groups, the phenylsulfonyl group provides increased steric hindrance and electronic effects, leading to differences in reactivity and potency. This uniqueness makes it a valuable compound for specific applications where these properties are advantageous.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(benzenesulfonyl)-N-(2,3-dimethylphenyl)acetamide
Reactant of Route 2
Reactant of Route 2
2-(benzenesulfonyl)-N-(2,3-dimethylphenyl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.